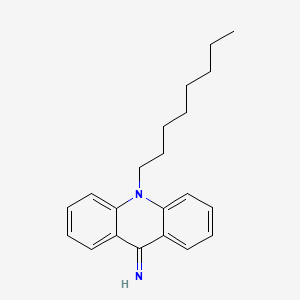

9(10H)-Acridinimine, 10-octyl-

Description

Contextualization within Acridine (B1665455) Chemistry and Derivatives

Acridine itself is a nitrogen-containing heterocyclic compound, structurally related to anthracene (B1667546) but with one of the central carbon atoms replaced by nitrogen. lookchem.com This substitution introduces a degree of basicity and alters the electronic properties of the aromatic system. The chemistry of acridine is rich and varied, with a long history of producing compounds with significant biological and material science applications. ontosight.ai

Derivatives of acridine can be synthesized through various methods, often starting with the construction of the acridine core itself. One common approach is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a catalyst like zinc chloride. lookchem.com Subsequent modifications can then be made to the acridine scaffold.

The synthesis of 9-substituted acridines, a crucial step towards forming compounds like 9(10H)-Acridinimine, 10-octyl-, often proceeds through a 9-chloroacridine (B74977) intermediate. This intermediate is reactive and allows for the introduction of various nucleophiles at the 9-position. For instance, reaction with ammonia (B1221849) or amines can yield 9-aminoacridine (B1665356) derivatives. lookchem.com

The introduction of an alkyl group at the 10-position, as seen in the target molecule, creates a quaternary acridinium (B8443388) salt. This is typically achieved by reacting an acridine derivative with an alkylating agent. The presence of this N-alkyl group is significant as it fixes the positive charge on the heterocyclic nitrogen, influencing the molecule's electronic structure and its interactions with other molecules.

A key aspect of 9-aminoacridines is their existence in a tautomeric equilibrium with the 9-acridinimine form. researchgate.netsigmaaldrich.com The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the acridine ring or the exocyclic nitrogen. In the case of 9(10H)-Acridinimine, 10-octyl-, the presence of the 10-octyl group locks the molecule in the imine form.

Significance of Acridinimine Derivatives in Contemporary Scientific Disciplines

Acridinimine derivatives, and the broader class of acridine compounds, are of considerable interest across multiple scientific fields due to their diverse functionalities. ontosight.aiontosight.ai One of their most well-known properties is their ability to interact with nucleic acids. The planar aromatic core of the acridine structure can intercalate between the base pairs of DNA, leading to a disruption of DNA replication and transcription. ontosight.ai This property has been extensively explored in the development of anticancer agents.

Furthermore, many acridine derivatives exhibit strong fluorescence. ontosight.ai This has led to their use as fluorescent probes and stains in biological imaging and diagnostics. For example, acridine orange is a well-known dye used to visualize nucleic acids in cells. The specific spectral properties of these compounds can be tuned by modifying the substituents on the acridine ring system.

The introduction of a lipophilic side chain, such as the octyl group in 9(10H)-Acridinimine, 10-octyl-, is a strategic modification that can enhance the compound's ability to interact with and cross biological membranes. ontosight.ai This increased lipophilicity can be crucial for the development of effective therapeutic agents, as it can improve their cellular uptake and distribution.

Recent research into acridine derivatives has also explored their potential as anti-Alzheimer's agents by inhibiting cholinesterase enzymes, and as antimicrobial agents. ichemistry.cn The versatility of the acridine scaffold allows for the synthesis of a vast library of compounds with tailored properties, making it a privileged structure in medicinal chemistry and materials science. While specific research on 9(10H)-Acridinimine, 10-octyl- is not widely published, its structural features suggest it would be a valuable candidate for investigation in these and other emerging areas of scientific inquiry.

Data Tables

Table 1: General Physicochemical Properties of Acridine Derivatives

| Property | Description | Relevance to 9(10H)-Acridinimine, 10-octyl- |

| Molecular Formula | C₂₁H₂₆N₂ | Specific to the target compound. |

| Molecular Weight | 322.45 g/mol | Specific to the target compound. |

| Appearance | Typically colored crystalline solids. | Expected to be a colored solid. |

| Solubility | Generally soluble in organic solvents, with solubility varying based on substituents. | The octyl chain is expected to enhance solubility in nonpolar solvents. |

| Melting Point | Varies widely depending on the specific derivative. | Expected to have a defined melting point. |

| UV-Vis Absorption | Strong absorption in the UV and visible regions due to the extended aromatic system. | Expected to be a chromophore. |

| Fluorescence | Many derivatives are highly fluorescent. | Potential for fluorescent properties. |

Table 2: Key Structural Features of 9(10H)-Acridinimine, 10-octyl-

| Feature | Description | Significance |

| Acridine Core | A planar, tricyclic aromatic system containing a nitrogen atom. | Provides the foundational structure for DNA intercalation and fluorescence. |

| Imine Group at C9 | A carbon-nitrogen double bond at the 9th position. | Influences the electronic properties and reactivity of the molecule. |

| Octyl Group at N10 | An eight-carbon alkyl chain attached to the heterocyclic nitrogen. | Increases lipophilicity, potentially enhancing membrane permeability and altering biological activity. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

111782-86-6 |

|---|---|

Molecular Formula |

C21H26N2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

10-octylacridin-9-imine |

InChI |

InChI=1S/C21H26N2/c1-2-3-4-5-6-11-16-23-19-14-9-7-12-17(19)21(22)18-13-8-10-15-20(18)23/h7-10,12-15,22H,2-6,11,16H2,1H3 |

InChI Key |

RJXKGZVSMOGVPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of 9 10h Acridinimine, 10 Octyl

Methodologies for the 9(10H)-Acridinimine Core Synthesis

The foundational step in the synthesis of the target molecule is the construction of the tricyclic acridine (B1665455) scaffold. This is typically achieved through the synthesis of an acridone precursor, which is then chemically modified to introduce the imine functionality.

The most common and established method for the synthesis of the 9(10H)-acridone core is the Ullmann condensation reaction. This involves the coupling of an anthranilic acid derivative with a substituted o-chlorobenzoic acid, followed by a cyclization step. ptfarm.plnih.gov For the synthesis of an unsubstituted acridone core, this would involve the reaction of o-chlorobenzoic acid and aniline to form N-phenylanthranilic acid. ptfarm.pl The subsequent cyclization of the N-phenylanthranilic acid is typically achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to yield 9(10H)-acridone. ptfarm.plnih.gov

The general reaction scheme is as follows:

Step 1: Ullmann Condensation: o-chlorobenzoic acid + aniline → N-phenylanthranilic acid

Step 2: Cyclization: N-phenylanthranilic acid → 9(10H)-acridone

While the direct synthesis of 9(10H)-Acridinimine, 10-octyl- starts with the unsubstituted 9(10H)-acridone, the study of related compounds such as 10-methyl-9(10H)-acridone provides valuable insights into the reactivity of the acridone system. 10-Methyl-9(10H)-acridone serves as a model compound for understanding the N-alkylation at the 10-position, a crucial step in the synthesis of the target molecule. The methyl group at the 10-position confirms the feasibility of introducing alkyl substituents at this nitrogen atom, which is a prerequisite for the synthesis of the 10-octyl derivative.

Introduction of the Octyl Chain at the 10-Position

With the 9(10H)-acridone core in hand, the next critical step is the introduction of the octyl group at the nitrogen atom (position 10). This is typically achieved through an N-alkylation reaction.

The N-alkylation of 9(10H)-acridone is a standard nucleophilic substitution reaction. The nitrogen atom of the acridone, being a secondary amine within the heterocyclic system, can act as a nucleophile and attack an alkyl halide, in this case, 1-bromooctane. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.govmdpi.com The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF). nih.govmdpi.com

The general equation for this reaction is: 9(10H)-acridone + 1-bromooctane --(Base, Solvent)--> 10-octyl-9(10H)-acridone

To achieve high selectivity and yield in the N-alkylation of 9(10H)-acridone with 1-bromooctane, several reaction parameters can be optimized. The choice of base is critical; a strong, non-nucleophilic base is preferred to avoid side reactions. The solvent should be able to dissolve the reactants and facilitate the Sₙ2 reaction. Temperature and reaction time are also important factors to control to ensure complete reaction and minimize the formation of byproducts. While specific optimization data for 1-bromooctane is not extensively reported, studies on similar N-alkylations of heterocyclic compounds provide a general framework for optimization. beilstein-journals.org

| Parameter | Condition | Rationale |

| Alkylating Agent | 1-bromooctane | Provides the octyl chain. Bromide is a good leaving group. |

| Base | K₂CO₃, NaH | Deprotonates the acridone nitrogen, increasing its nucleophilicity. |

| Solvent | DMF, THF | Polar aprotic solvents that facilitate Sₙ2 reactions. |

| Temperature | Room temperature to elevated temperatures | To increase the reaction rate. |

| Reaction Time | Monitored by TLC | To ensure the reaction goes to completion. |

Derivatization and Chemical Modification of 9(10H)-Acridinimine, 10-octyl-

Once 9(10H)-Acridinimine, 10-octyl- is synthesized, it can undergo further chemical modifications to alter its properties. The imine group at the 9-position and the aromatic rings of the acridine core are potential sites for derivatization.

The conversion of the 10-octyl-9(10H)-acridone to the target acridinimine is a key transformation. A plausible, though not explicitly detailed in direct literature for this specific compound, synthetic route involves the conversion of the ketone at the 9-position to a more reactive intermediate, such as a 9-chloroacridine (B74977) derivative. This can be achieved by reacting the 10-octyl-9(10H)-acridone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 9-chloro-10-octylacridinium salt is then a highly reactive electrophile.

Subsequent reaction of the 9-chloro-10-octylacridinium salt with a nitrogen nucleophile, such as ammonia (B1221849) or a primary amine, would lead to the formation of the 9(10H)-acridinimine, 10-octyl-. This type of reaction is well-established for the synthesis of 9-aminoacridine (B1665356) derivatives. damascusuniversity.edu.sy

General Chemical Reactions of Acridinimine Systems

The reactivity of acridinimine systems is governed by the constituent acridine core and the imine functional group. The acridine nucleus is an electron-deficient heteroaromatic system, which influences its reaction pathways.

Oxidation: Acridine derivatives are susceptible to oxidation. pharmaguideline.comwikipedia.orgptfarm.pl Strong oxidizing agents like potassium permanganate can lead to the cleavage of the benzene rings, forming quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.pl Milder oxidation, for instance with dichromate in acetic acid, typically converts the acridine to the corresponding acridone. pharmaguideline.comptfarm.pl Peroxy acids can oxidize the nitrogen of the acridine ring to form an acridine-N-oxide. wikipedia.org For 9(10H)-Acridinimine, 10-octyl-, the imine group may also be susceptible to oxidative cleavage, potentially yielding the corresponding acridone.

Reduction: The acridine ring can undergo reduction under various conditions. Catalytic hydrogenation can selectively reduce the benzene rings. pharmaguideline.com Conversely, reduction with zinc and hydrochloric acid selectively reduces the central pyridine ring to yield 9,10-dihydroacridine. pharmaguideline.comptfarm.pl The imine functionality in 9(10H)-Acridinimine, 10-octyl- can also be reduced to the corresponding amine, 9-amino-10-octyl-9,10-dihydroacridine, using reagents like sodium borohydride.

Substitution Reactions: The acridine ring's reactivity towards substitution depends on the nature of the reagent.

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the acridine nucleus is deactivated towards electrophilic attack. When forced, electrophilic substitution, such as nitration, occurs preferentially at the 2- and 7-positions of the benzenoid rings. pharmaguideline.com

Nucleophilic Substitution: The electron deficiency of the acridine system makes it susceptible to nucleophilic attack, particularly at the 9-position. pharmaguideline.com Nucleophiles can add to the C9 position, and in the case of acridinium (B8443388) salts, this reactivity is enhanced. For 9(10H)-Acridinimine, 10-octyl-, nucleophilic addition to the imine carbon is also a plausible reaction pathway.

Interactive Data Table: Summary of General Reactions of Acridinimine Systems

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| Oxidation | Potassium permanganate | Quinoline-2,3-dicarboxylic acid |

| Oxidation | Dichromate in acetic acid | 10-octyl-9(10H)-acridone |

| Oxidation | Peroxy acids | 10-octyl-acridine-N-oxide |

| Reduction | Catalytic hydrogenation | 10-octyl-1,2,3,4,5,6,7,8-octahydroacridinimine |

| Reduction | Zinc/HCl | 9,10-dihydro-10-octyl-9(10H)-acridinimine |

| Reduction | Sodium borohydride | 9-amino-10-octyl-9,10-dihydroacridine |

| Electrophilic Substitution | Nitrating agents | 2-nitro- and 7-nitro-10-octyl-9(10H)-acridinimine |

| Nucleophilic Substitution | Grignard reagents | 9-alkyl/aryl-9-amino-10-octyl-9,10-dihydroacridine |

Synthesis of Analogous Acridinimine Derivatives with Varying Alkyl Chains

The synthesis of 9(10H)-acridinimine derivatives with different alkyl chains at the 10-position follows a general synthetic strategy. The initial step involves the N-alkylation of 9(10H)-acridone, which is commercially available or can be synthesized.

The alkylation of 9(10H)-acridone can be achieved by treating it with an appropriate alkyl halide (e.g., 1-bromooctane for the 10-octyl derivative) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution, where the deprotonated acridone nitrogen attacks the alkyl halide.

Once the desired 10-alkyl-9(10H)-acridone is obtained, the carbonyl group at the 9-position is converted to an imine. This can be accomplished through a condensation reaction with a primary amine, such as ammonia or a primary alkylamine, typically in the presence of a dehydrating agent or by azeotropic removal of water. For the synthesis of the parent 9(10H)-acridinimine, reaction with ammonia would be employed.

The general synthetic scheme is as follows:

N-Alkylation of 9(10H)-acridone: 9(10H)-acridone + R-X + Base → 10-alkyl-9(10H)-acridone + HX + Base-H⁺ (where R = alkyl chain, X = halogen)

Imine Formation: 10-alkyl-9(10H)-acridone + R'-NH₂ → 10-alkyl-9(10H)-acridinimine-N-R' + H₂O

Interactive Data Table: Synthesis of 10-Alkyl-9(10H)-acridinimine Analogs

| Alkyl Chain (R) | Alkylating Agent (R-X) | Resulting Acridone Intermediate |

| Methyl | Iodomethane | 10-methyl-9(10H)-acridone |

| Ethyl | Bromoethane | 10-ethyl-9(10H)-acridone |

| Propyl | 1-Bromopropane | 10-propyl-9(10H)-acridone |

| Butyl | 1-Bromobutane | 10-butyl-9(10H)-acridone |

| Octyl | 1-Bromooctane | 10-octyl-9(10H)-acridone |

Preparation of Radiolabeled Derivatives

The preparation of radiolabeled derivatives of 9(10H)-Acridinimine, 10-octyl- is crucial for various research applications, including in vitro and in vivo imaging studies. Radioiodination is a common technique for labeling aromatic compounds.

Several methods can be employed for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) onto the acridine ring. The positions most amenable to electrophilic iodination are the 2- and 7-positions.

Direct Electrophilic Radioiodination: This method involves the reaction of the acridinimine derivative with a source of electrophilic radioiodine. A common reagent is sodium [¹²⁵I]iodide in the presence of an oxidizing agent such as chloramine-T or Iodogen®. The reaction conditions need to be carefully controlled to achieve good radiochemical yield and purity.

Indirect Radioiodination via a Precursor: A more regioselective approach involves the synthesis of a precursor molecule that can be readily converted to the radioiodinated product.

Stannylated Precursor: A trialkyltin precursor, such as a 2-(tributylstannyl)-10-octyl-9(10H)-acridinimine, can be synthesized. This precursor can then undergo an iododestannylation reaction with a radioiodide source and an oxidizing agent. This method often provides high radiochemical yields and regioselectivity.

Borylated Precursor: Similarly, a boronic acid or boronic ester precursor at the 2- or 7-position can be prepared. The radioiodination can then be achieved through a Suzuki-type coupling reaction with a radioiodide source in the presence of a suitable catalyst and base.

The choice of method depends on the desired position of the radiolabel, the stability of the starting material, and the required radiochemical yield.

Interactive Data Table: Radioiodination Techniques for Acridinimine Derivatives

| Technique | Precursor | Reagents | Position of Iodination |

| Direct Electrophilic Iodination | 9(10H)-Acridinimine, 10-octyl- | Na[¹²⁵I], Oxidizing Agent (e.g., Chloramine-T) | Mixture of 2- and 7-iodo derivatives |

| Iododestannylation | 2-(Tributylstannyl)-10-octyl-9(10H)-acridinimine | Na[¹²⁵I], Oxidizing Agent | Regioselective at the 2-position |

| Suzuki-Miyaura Coupling | 2-(Boronic acid)-10-octyl-9(10H)-acridinimine | Na[¹²⁵I], Palladium Catalyst, Base | Regioselective at the 2-position |

Advanced Spectroscopic and Structural Characterization of 9 10h Acridinimine, 10 Octyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For a compound like 9(10H)-Acridinimine, 10-octyl-, both ¹H and ¹³C NMR would provide critical information regarding its electronic and geometric properties.

Elucidation of ¹H and ¹³C NMR Spectral Features

A detailed analysis of the ¹H and ¹³C NMR spectra would be the first step in confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the acridine (B1665455) core, the protons of the N-octyl chain, and the proton of the imine group. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern.

The ¹³C NMR spectrum would complement the ¹H data by providing the chemical shifts for each carbon atom in the molecule. The position of the imine carbon (C9) would be a key diagnostic peak. The signals corresponding to the carbons of the octyl chain would also be identified.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 9(10H)-Acridinimine, 10-octyl-

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Iminé Proton (NH) | Variable, likely broad |

| N-CH₂ (octyl) | 3.5 - 4.5 |

| (CH₂)₆ (octyl) | 1.2 - 1.8 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 9(10H)-Acridinimine, 10-octyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C9 (Imine) | 160 - 170 |

| Aromatic Carbons | 115 - 145 |

| N-CH₂ (octyl) | 45 - 55 |

| (CH₂)₆ (octyl) | 20 - 35 |

Investigations of Amino/Imino Tautomerism and Isomerism

The potential for tautomerism is a key area of investigation for this class of compounds. 9(10H)-Acridinimine could potentially exist in equilibrium with its amino tautomer, 9-amino-10-octylacridine. NMR spectroscopy is a powerful tool to study such equilibria. The presence of two distinct sets of signals, or exchange-broadened signals, could indicate the presence of both tautomers. Variable-temperature NMR studies could be employed to study the dynamics of this equilibrium.

Analysis of Conformational Dynamics and Rotational Barriers

The N-octyl chain introduces conformational flexibility to the molecule. NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of different protons, helping to determine the preferred conformation of the octyl chain relative to the acridine ring system. Furthermore, restricted rotation around the C9-N bond could lead to the observation of distinct NMR signals for magnetically non-equivalent protons or carbons, and dynamic NMR experiments could be used to determine the energy barrier for this rotation.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry would be used to determine the molecular weight of 9(10H)-Acridinimine, 10-octyl- and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with expected cleavages occurring along the octyl chain and within the acridine core.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups. The IR spectrum of 9(10H)-Acridinimine, 10-octyl- would be expected to show characteristic stretching frequencies for the C=N bond of the imine, the N-H bond, and the C-H bonds of the aromatic rings and the alkyl chain. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the acridine backbone.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of 9(10H)-Acridinimine, 10-octyl- in the solid state could be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. Such a structure would unequivocally confirm the connectivity and stereochemistry of the molecule.

Computational Chemistry and Theoretical Investigations of 9 10h Acridinimine, 10 Octyl

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of 9(10H)-Acridinimine, 10-octyl-, offering a detailed picture of its conformational possibilities, electronic landscape, and predicted spectroscopic behavior.

The three-dimensional arrangement of atoms in 9(10H)-Acridinimine, 10-octyl- is fundamental to its properties. Geometry optimization calculations are employed to determine the most stable molecular structure, corresponding to a minimum on the potential energy surface. For a molecule with a flexible octyl chain, multiple conformations can exist. Computational methods allow for the exploration of the conformational energy landscape to identify the various low-energy conformers and the energy barriers between them.

The conformational analysis of the octyl chain is of particular interest, as its spatial orientation can influence intermolecular interactions. The puckering of the central acridine (B1665455) ring system is also a key aspect of its geometry. Theoretical studies on related heterocyclic compounds have demonstrated the importance of considering various conformations, as the relative energies of different conformers can be small, and several may be populated at room temperature.

Table 1: Illustrative Conformational Analysis Data for 9(10H)-Acridinimine, 10-octyl-

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C8-C9-N10-C1') | Key Distances (Å) |

|---|---|---|---|

| A (Extended Octyl Chain) | 0.00 | 175.2° | N10...H (imine) = 2.1 |

| B (Folded Octyl Chain) | 1.25 | -65.8° | N10...H (imine) = 3.5 |

Note: This table is illustrative and intended to represent the type of data generated from conformational analysis.

Molecular Orbital (MO) theory is utilized to describe the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For 9(10H)-Acridinimine, 10-octyl-, the HOMO is expected to be localized primarily on the electron-rich acridine ring system, while the LUMO may also be distributed across this aromatic core. The octyl group, being an alkyl chain, is not expected to contribute significantly to the frontier orbitals but can influence the electronic properties through inductive effects.

Table 2: Illustrative Frontier Molecular Orbital Energies for 9(10H)-Acridinimine, 10-octyl-

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Primarily π-orbital on the acridine core |

| LUMO | -1.2 | Primarily π*-orbital on the acridine core |

Note: This table is illustrative and intended to represent the type of data generated from electronic structure analysis.

The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red typically indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

In 9(10H)-Acridinimine, 10-octyl-, the region around the imine nitrogen is expected to exhibit a negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atom of the imine group would correspondingly show a positive potential. The aromatic rings of the acridine core will also display characteristic patterns of electrostatic potential.

Computational chemistry can predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds and help in assigning experimental spectra. These predictions are typically performed by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For 9(10H)-Acridinimine, 10-octyl-, the predicted chemical shifts for the protons and carbons of the acridine core would be influenced by the aromatic ring currents and the electronic nature of the imine group. The chemical shifts of the octyl chain would be expected in the aliphatic region of the spectrum. Comparing the computationally predicted spectrum with experimental data can provide confidence in the determined structure.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in the Acridine Core of 9(10H)-Acridinimine, 10-octyl-

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C-9 | 155.2 | 154.8 |

| C-4a | 140.1 | 139.9 |

| C-9a | 128.5 | 128.3 |

Note: This table is illustrative and intended to represent the type of data generated from NMR prediction studies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has proven to be a reliable and efficient approach for studying acridine derivatives.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like 9(10H)-Acridinimine, 10-octyl-, which contains a conjugated π-system, hybrid functionals such as B3LYP are often employed as they provide a good balance between computational cost and accuracy. This functional combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is also crucial. A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used. The inclusion of polarization functions (d,p) is important for accurately describing the bonding in cyclic and unsaturated systems. For more precise calculations, especially for properties like NMR chemical shifts, larger basis sets may be necessary. The selection of the functional and basis set should be validated against experimental data for related compounds whenever possible to ensure the reliability of the computational model.

Validation of Computational Models Against Experimental Data

The accuracy of any computational model hinges on its validation against real-world experimental data. For a molecule like 9(10H)-Acridinimine, 10-octyl-, this process would involve a meticulous comparison of theoretically predicted properties with those determined through empirical measurements. Key areas of comparison would include spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

For instance, Density Functional Theory (DFT) calculations, a common computational method, can predict the ¹H and ¹³C NMR chemical shifts. These calculated values would be benchmarked against the experimental NMR spectra of a synthesized sample of 9(10H)-Acridinimine, 10-octyl-. A strong correlation between the predicted and observed shifts would lend confidence to the chosen computational level of theory and basis set. Similarly, calculated vibrational frequencies from the same computational model would be compared to the peaks observed in an experimental IR spectrum. It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors inherent in the theoretical models.

Geometric parameters also provide a crucial point of validation. X-ray crystallography, if a suitable crystal of the compound can be obtained, provides precise measurements of bond lengths and angles. These experimental values serve as a gold standard for validating the equilibrium geometry predicted by computational methods. Discrepancies between the calculated and experimental data can highlight areas where the computational model may need refinement, such as the inclusion of dispersion corrections to better account for non-covalent interactions, which could be significant given the presence of the octyl chain.

Table 1: Hypothetical Comparison of Experimental and Calculated Data for Model Validation

| Property | Experimental Value | Calculated Value (DFT B3LYP/6-31G*) |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.85 (d) | 7.92 (d) |

| ¹³C NMR (δ, ppm) | 142.3 (C9) | 143.1 (C9) |

| IR Frequency (cm⁻¹) | 1645 (C=N stretch) | 1655 (C=N stretch) |

Molecular Dynamics Simulations for Solvent and Intermolecular Effects

Molecular Dynamics (MD) simulations offer a powerful tool to understand the dynamic behavior of 9(10H)-Acridinimine, 10-octyl- in a condensed phase, such as in a solvent or interacting with other molecules. These simulations model the atomic motions of the system over time, providing insights into how the environment influences the molecule's conformation and properties.

The choice of solvent is critical. An MD simulation in an explicit solvent, such as water or a non-polar solvent like hexane, would reveal how solvent molecules arrange themselves around the acridinimine core and the flexible octyl chain. This "solvation shell" can significantly impact the molecule's electronic structure and reactivity. For example, in a polar solvent, hydrogen bonding interactions with the imine nitrogen could influence its basicity and tautomeric equilibrium.

Furthermore, MD simulations can elucidate intermolecular interactions. By simulating multiple molecules of 9(10H)-Acridinimine, 10-octyl- together, one can observe potential aggregation or self-assembly behaviors. The long octyl chains could lead to hydrophobic interactions, causing the molecules to cluster in aqueous environments. These simulations can also calculate important thermodynamic properties, such as the potential of mean force, to quantify the strength of these intermolecular interactions. This information is crucial for understanding the material properties of the compound in a solid or liquid state.

Theoretical Studies of Tautomeric Equilibria and Isomeric Forms

The 9(10H)-Acridinimine, 10-octyl- molecule can exist in different tautomeric and isomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In this case, the imine form (9(10H)-Acridinimine) can potentially exist in equilibrium with its amino tautomer (9-amino-10-octylacridine).

Computational chemistry provides a robust framework for investigating the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, researchers can predict the equilibrium constant and thus the dominant species under a given set of conditions. These calculations would typically be performed using high-level quantum mechanical methods, such as DFT or Møller-Plesset perturbation theory (MP2), to ensure accuracy. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is crucial as the polarity of the solvent can significantly shift the tautomeric equilibrium.

In addition to tautomerism, the possibility of other isomeric forms, such as rotational isomers (rotamers) arising from the flexibility of the octyl chain, can also be explored. Computational potential energy surface scans can identify the different stable conformations of the octyl chain and the energy barriers for their interconversion. This information is vital for a complete understanding of the molecule's conformational landscape and how it might influence its chemical and physical properties.

Table 2: Hypothetical Calculated Relative Energies of Tautomers in Different Solvents

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| 9(10H)-Acridinimine, 10-octyl- | 0.00 | 0.00 |

Applications in Advanced Materials Science and Chemical Probes

Functional Materials Based on 9(10H)-Acridinimine, 10-octyl- Derivatives

The acridine (B1665455) core is a robust chromophore, and its derivatization allows for the fine-tuning of its properties for use in functional materials. The 10-octyl- substituent plays a crucial role in enhancing solubility in organic solvents and influencing the morphology of thin films, which are critical parameters in the fabrication of electronic devices and advanced materials.

Development of Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence materials)

While specific research on 9(10H)-Acridinimine, 10-octyl- in thermally activated delayed fluorescence (TADF) materials is not extensively documented, the broader class of acridine derivatives is a promising area of investigation for such applications. TADF materials are pivotal in the development of highly efficient organic light-emitting diodes (OLEDs) as they can harvest both singlet and triplet excitons for light emission. The design of acridine-based TADF molecules often involves the strategic placement of electron-donating and electron-accepting moieties on the acridine core to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states, which facilitates reverse intersystem crossing (RISC).

The 10-octyl- group in 9(10H)-Acridinimine, 10-octyl- would primarily serve to improve the processability of the material, a key challenge in the fabrication of OLEDs. Furthermore, the alkyl chain can influence the solid-state packing of the molecules, which in turn affects the photophysical properties of the thin film. For instance, it can prevent detrimental aggregation-caused quenching of fluorescence.

Exploration in Supramolecular Assemblies and Polymer Chemistry

The hydrophobic nature of the octyl chain in 9(10H)-Acridinimine, 10-octyl- makes it an interesting candidate for applications in supramolecular chemistry. In polar solvents, the hydrophobic interactions of the octyl chains could drive the self-assembly of these molecules into well-defined nanostructures, such as micelles or vesicles. The fluorescent acridinimine core would then serve as a built-in probe to monitor the formation and properties of these assemblies.

In the realm of polymer chemistry, 9(10H)-Acridinimine, 10-octyl- can be envisioned as a functional monomer or a dopant in polymer matrices. The octyl group enhances its compatibility with common polymer hosts. The incorporation of the acridine unit into a polymer backbone could lead to materials with interesting photophysical properties, such as solid-state emitters or polymeric sensors. The steric bulk of the acridine unit and its octyl substituent would also influence the polymer's morphology and chain packing.

Design and Application as Chemical Probes

The strong fluorescence of the acridine nucleus is the basis for its widespread use in the design of chemical probes. The 10-octyl- group can be leveraged to modulate the probe's solubility and localization within complex environments, such as biological membranes.

Fluorescent and Chemiluminescent Probes for Analytical Detection

N-alkylated acridine derivatives are effective fluorescent probes. For example, N-alkyl derivatives of acridine orange have been synthesized and used for the determination of cardiolipin, a phospholipid found in mitochondrial membranes. nih.gov The length of the alkyl chain influences the probe's sensitivity and selectivity. While a 10-nonyl derivative (10-N-nonyl acridine orange) has been widely used, related compounds with different alkyl chains, such as n-tetradecyl and n-octadecyl, have also been investigated to optimize performance. nih.gov This suggests that a 10-octyl derivative would also function as a sensitive fluorescent probe, with its specific binding efficiency and sensitivity being a function of the alkyl chain length. nih.gov

In the field of chemiluminescence, N-octyl luminol, a hydrophobic analogue of luminol, has been studied for its reaction with hypochlorite (B82951) in micellar media. The presence of the octyl group allows the molecule to be localized in the micellar phase, which can enhance the chemiluminescence intensity. researchgate.netresearchgate.net This principle can be extended to 9(10H)-Acridinimine, 10-octyl-, where the acridine core would act as the luminophore.

| Probe Type | Analyte/Application | Role of N-octyl Group |

| Fluorescent | Cardiolipin in mitochondrial membranes | Influences binding efficiency and sensitivity |

| Chemiluminescent | Hypochlorite detection | Localizes the probe in a micellar phase, enhancing signal |

Structure-Property Relationships in Material and Probe Design

The performance of materials and probes based on 9(10H)-Acridinimine, 10-octyl- is governed by the interplay of its structural components. The key structure-property relationships can be summarized as follows:

The Acridine Core: This planar, aromatic system is responsible for the fundamental photophysical properties, including absorption and fluorescence. Its ability to intercalate into DNA is also a direct consequence of its planarity.

The 10-octyl- Group: This alkyl chain significantly impacts the molecule's physical properties.

Solubility and Processability: The octyl group imparts hydrophobicity and increases solubility in nonpolar organic solvents, which is crucial for the fabrication of organic electronic devices and for ensuring compatibility with polymer matrices.

Supramolecular Organization: The hydrophobic and steric nature of the octyl chain can direct the self-assembly of the molecules in solution and influence their packing in the solid state.

Biological Interactions: In biological probes, the octyl chain can facilitate passage through cell membranes and modulate interactions with biological targets like proteins and lipids. Studies on N-alkyl acridine orange dyes have shown that the length of the alkyl chain is a critical determinant of the probe's sensitivity and selectivity for cardiolipin. nih.gov

Substituents on the Acridine Ring: Although not the primary focus, any additional substituents on the acridine ring would further modulate the electronic properties (e.g., emission wavelength, quantum yield) and steric hindrance, allowing for fine-tuning of the molecule for specific applications.

The rational design of future materials and probes based on the 9(10H)-Acridinimine, 10-octyl- scaffold will continue to rely on a deep understanding of these structure-property relationships to achieve desired functionalities.

Future Research Directions and Emerging Paradigms for 9 10h Acridinimine, 10 Octyl

Development of Novel and Sustainable Synthetic Methodologies

Future research must prioritize the development of environmentally benign and efficient synthetic routes for 9(10H)-Acridinimine, 10-octyl- and its analogues. Traditional syntheses of acridine (B1665455) derivatives often involve harsh conditions, stoichiometric reagents, and toxic solvents. researchgate.net The paradigm is shifting towards green chemistry principles to minimize environmental impact and improve efficiency.

Key areas for exploration include:

Biocatalysis: The use of enzymes as catalysts offers mild reaction conditions and high selectivity. rsc.orgbohrium.com Research could focus on identifying or engineering enzymes, such as transaminases or imine reductases, capable of catalyzing key steps in the synthesis of the acridinimine core, potentially leading to more sustainable and enantioselective processes.

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology. Acridinium (B8443388) salts themselves are potent photocatalysts, a property that could be leveraged in novel synthetic strategies. acs.org Future work could explore autocatalytic or dual-catalytic systems where an acridine derivative facilitates its own synthesis or functionalization, particularly for late-stage modifications. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in heterocyclic synthesis. mdpi.com Developing microwave-assisted protocols for the key bond-forming reactions in the synthesis of 9(10H)-Acridinimine, 10-octyl- could offer a scalable and time-efficient alternative to conventional heating.

| Methodology | Typical Conditions | Advantages for Future Synthesis | Challenges |

|---|---|---|---|

| Traditional (e.g., Bernthsen) | High temperatures, strong acids (e.g., ZnCl2, PPA) | Well-established procedures | Harsh conditions, low yields, stoichiometric waste |

| Biocatalysis | Aqueous media, physiological pH/temp | High selectivity, mild conditions, reduced waste | Enzyme discovery and optimization, substrate scope |

| Photocatalysis | Visible light, ambient temperature | Energy efficient, novel reactivity | Catalyst stability, quantum yield optimization |

| Microwave-Assisted | Solvent or solvent-free, rapid heating | Drastically reduced reaction times, improved yields | Scalability, specialized equipment |

Integration of Advanced Computational Approaches and Machine Learning for Design

In silico methods are indispensable for accelerating the discovery and optimization of novel molecules. For 9(10H)-Acridinimine, 10-octyl-, computational chemistry and machine learning can guide the synthesis of new derivatives with tailored properties, minimizing trial-and-error experimentation. researchgate.netdigitellinc.com

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the structural features of 9(10H)-Acridinimine, 10-octyl- derivatives and their biological or physical properties. wisdomlib.orgnih.gov By analyzing parameters like lipophilicity, electronic properties, and steric descriptors, predictive models can be built to design analogues with enhanced anticancer activity or improved performance in electronic devices. nih.gov

Molecular Docking: To explore potential biological applications, molecular docking simulations can predict the binding interactions of 9(10H)-Acridinimine, 10-octyl- with various biological targets like DNA, topoisomerases, or kinases. nih.govnih.govmdpi.com These simulations provide insights into the binding modes and energies, helping to rationalize observed activities and guide the design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations: DFT and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, photophysical properties (such as absorption and emission wavelengths), and charge transport characteristics of molecules. acs.orgnih.gov Applying these methods to 9(10H)-Acridinimine, 10-octyl- will be crucial for designing new materials for organic electronics, such as OLEDs. acs.orgmdpi.com

Machine Learning (ML): ML models can be trained on existing data from acridine derivatives to predict properties, screen virtual libraries for promising candidates, and even propose novel synthetic routes.

| Computational Method | Objective | Predicted Properties for 9(10H)-Acridinimine, 10-octyl- |

|---|---|---|

| QSAR | Correlate structure with activity/properties | Anticancer potency, fluorescence quantum yield |

| Molecular Docking | Predict binding to biological targets | DNA intercalation affinity, enzyme inhibition constants |

| DFT/TD-DFT | Calculate electronic and optical properties | HOMO/LUMO levels, triplet energies, emission spectra |

| Machine Learning | Predict properties from large datasets | Solubility, toxicity, material performance |

Expansion into New Frontier Areas of Functional Materials

The unique photophysical properties of the acridine core suggest that 9(10H)-Acridinimine, 10-octyl- could be a valuable component in advanced functional materials. mdpi.comnih.gov The 10-octyl chain, in particular, can enhance solubility and processability, which are critical for device fabrication.

Promising areas for future materials science research include:

Organic Light-Emitting Diodes (OLEDs): Acridine derivatives are being investigated as host materials and emitters in OLEDs, including those based on thermally activated delayed fluorescence (TADF). mdpi.comgoogle.comrsc.org Future studies should evaluate 9(10H)-Acridinimine, 10-octyl- as a hole-transporting or host material, where its electronic properties and film-forming capabilities could lead to highly efficient and stable devices. mdpi.comepo.org

Fluorescent Probes and Sensors: The inherent fluorescence of the acridine nucleus can be modulated by its environment or by binding to specific analytes. rsc.orgmdpi.com Research should be directed towards developing derivatives of 9(10H)-Acridinimine, 10-octyl- as selective fluorescent probes for detecting metal ions, biomolecules, or changes in cellular microenvironments like polarity. rsc.orgnih.govrsc.org

Corrosion Inhibitors: Acridine derivatives have shown excellent potential as corrosion inhibitors for metals in acidic media, attributable to the planar structure and the presence of heteroatoms that facilitate adsorption onto metal surfaces. mdpi.com The 10-octyl- substituent could enhance this property by creating a more robust hydrophobic barrier, warranting investigation into its efficacy for protecting various metals and alloys.

Deeper Elucidation of Complex Chemical and Biological Mechanisms

While the biological activity of many acridines is attributed to DNA intercalation, this is not the sole mechanism of action. mdpi.commdpi.com A comprehensive understanding of how 9(10H)-Acridinimine, 10-octyl- interacts with cellular systems is crucial for its development as a therapeutic agent.

Key mechanistic questions to be addressed include:

DNA/RNA Interactions: The primary mechanism of action for many acridine compounds is their ability to intercalate between the base pairs of DNA, interfering with replication and transcription. mdpi.comnih.govstlawu.edu Future studies must confirm whether 9(10H)-Acridinimine, 10-octyl- acts as a DNA intercalator and investigate its binding affinity and sequence specificity. Its ability to bind to RNA structures should also be explored. mdpi.com

Enzyme Inhibition: Acridines are known to inhibit key cellular enzymes, including topoisomerases I and II, which are critical for DNA topology and are major targets in cancer therapy. nih.govnih.govnih.gov It is vital to determine if 9(10H)-Acridinimine, 10-octyl- or its derivatives can act as potent and selective inhibitors of these or other enzymes, such as kinases.

Photophysical Mechanisms: A thorough characterization of the photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, is essential. nih.govrsc.orgresearchgate.net Understanding how the imine and octyl substituents modify the electronic transitions of the acridine core will be fundamental for its application in sensors and OLEDs. rsc.org

Synergistic Research Across Multidisciplinary Scientific Domains

The full potential of 9(10H)-Acridinimine, 10-octyl- will be realized through collaborations that bridge traditional scientific disciplines. The convergence of medicinal chemistry, materials science, computational biology, and nanotechnology can lead to innovative applications.

Future synergistic research could pursue:

Theranostics: Combining therapeutic and diagnostic functions in a single agent is a major goal in personalized medicine. The inherent fluorescence of the acridine core could be used for imaging and tracking the molecule, while its cytotoxic properties are leveraged for therapy. nih.gov Developing derivatives of 9(10H)-Acridinimine, 10-octyl- as theranostic agents for cancer is a highly promising research direction. nih.govnih.gov

Drug Delivery Systems: The hydrophobic octyl chain could be exploited for incorporation into nanocarriers, such as liposomes or polymeric nanoparticles. This approach could improve the compound's bioavailability, reduce systemic toxicity, and enable targeted delivery to diseased tissues.

Photodynamic Therapy (PDT): Acridine-based hybrids have been explored as photosensitizers in PDT, where light activation triggers the production of reactive oxygen species that kill cancer cells. nih.gov Investigating the photosensitizing capabilities of 9(10H)-Acridinimine, 10-octyl- could open a new therapeutic modality.

By pursuing these future research directions, the scientific community can systematically explore and harness the unique properties of 9(10H)-Acridinimine, 10-octyl-, paving the way for novel applications in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.